N'-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a benzodioxole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzodioxole ring can be introduced through a series of substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N’-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
N’-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Mechanism of Action
The mechanism of action of N’-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .
Comparison with Similar Compounds
N’-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-fluoroindole: Known for its antiviral properties.
Indole-3-carbinol: Studied for its anticancer effects.
These compounds share the indole nucleus but differ in their substituents and overall structure, leading to unique biological activities and applications.
Properties
Molecular Formula |
C16H10FN3O4 |
---|---|
Molecular Weight |
327.27 g/mol |
IUPAC Name |
N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H10FN3O4/c17-9-2-3-11-10(6-9)14(16(22)18-11)19-20-15(21)8-1-4-12-13(5-8)24-7-23-12/h1-6,18,22H,7H2 |
InChI Key |
XEQPMVJQWZLOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)F)O |
Origin of Product |
United States |
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